molecular formula C12H10ClFN4OS B6567811 2-chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946222-60-2

2-chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B6567811
CAS No.: 946222-60-2
M. Wt: 312.75 g/mol
InChI Key: LOTLABGKGWDNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound featuring a fused triazolo-thiazine core substituted with a chloro-fluoro benzamide moiety. The chloro and fluoro substituents at the 2- and 6-positions of the benzamide are critical for electronic modulation and bioavailability, as fluorination often improves membrane permeability .

Properties

IUPAC Name

2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4OS/c13-7-3-1-4-8(14)9(7)10(19)15-11-16-17-12-18(11)5-2-6-20-12/h1,3-4H,2,5-6H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTLABGKGWDNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chloro and Fluoro Substitutions

  • Anticancer Activity : In triazolothiadiazines (e.g., compound 113h in ), p-chlorophenyl substitution at C-6 enhances anticancer activity (45.44% mean growth inhibition). Comparatively, the target compound’s 2-chloro-6-fluoro benzamide may improve target selectivity due to the electron-withdrawing effects of fluorine, which can enhance binding affinity .
  • Antimicrobial Activity : Fluorinated triazolobenzothiazoles () like TZ-5 show potent antioxidant activity (5 mg/mL), suggesting that fluorine’s electronegativity and small atomic radius optimize interactions with microbial enzymes. The target compound’s 6-fluoro group likely contributes similarly .

Benzamide vs. Sulfonamide and Thione Groups

  • Antitubercular Activity: Triazolothiadiazole-thiones (e.g., 5E in –6) with nitro or dichlorophenyl substituents exhibit strong DNA gyrase inhibition (docking score: −9.2 kcal/mol).

Pharmacological Profiles

Compound Class Core Structure Key Substituents Bioactivity (IC50/Inhibition %) Target Enzyme/Pathway
Triazolo-thiazine (Target) [1,2,4]Triazolo[3,4-b][1,3]thiazine 2-Chloro-6-fluoro-benzamide Pending clinical data Hypothesized: Kinases/Proteases
Triazolo-thiadiazole (HTP/ITP) [1,2,4]Triazolo[3,4-b]thiadiazole Hydroxy-diiodo-benzamide (HTP) Heparanase inhibition (~70%) Heparanase
Triazolothiadiazine (113h) [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine p-Chlorophenyl 45.44% growth inhibition (NCI-60) Unspecified cancer targets
Triazolothiadiazole-thione (5E) [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole-thione 3-Nitrophenyl Docking score: −9.2 kcal/mol DNA gyrase (2XCT)

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine and chlorine in the target compound may enhance binding to polar enzyme pockets, as seen in fluorinated benzothiazoles () and chlorophenyl-triazolothiadiazines ().
  • Core Rigidity : The thiazine ring’s flexibility compared to thiadiazoles could reduce off-target interactions, a hypothesis supported by triazolothiadiazole-thiones’ specificity for DNA gyrase .
  • Hybrid Pharmacophores : The benzamide group in the target compound introduces amide-based hydrogen bonding, contrasting with sulfonamide or thione groups in analogs, which rely on sulfur interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.